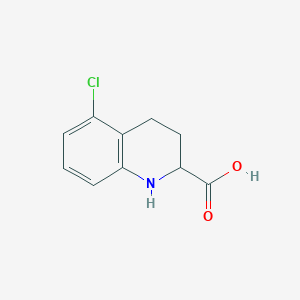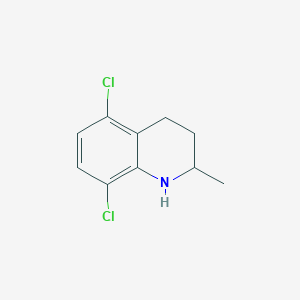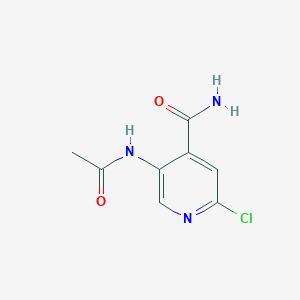![molecular formula C13H10OS B11890589 2,3-Dihydro-4h-benzo[h]thiochromen-4-one CAS No. 7433-02-5](/img/structure/B11890589.png)
2,3-Dihydro-4h-benzo[h]thiochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-4h-benzo[h]thiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family It is characterized by a fused ring system containing both sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,3-Dihydro-4h-benzo[h]thiochromen-4-one involves the use of β-thio-substituted enones. These enones are assembled from the combination of tert-butylthio-substituted aldehydes and β-alkynes using rhodium catalysis. The reaction proceeds through an intramolecular S-conjugate addition to deliver the desired thiochromenone in a one-pot process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal-catalyzed hydroacylation and conjugate addition reactions, as described above, can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-4h-benzo[h]thiochromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding dihydro derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield dihydro derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-4h-benzo[h]thiochromen-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-4h-benzo[h]thiochromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-4h-benzo[h]chromen-4-one: This compound is similar in structure but lacks the sulfur atom.
6-Chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one: This compound has a similar thiochromenone structure with additional chlorine and methyl groups.
Uniqueness
2,3-Dihydro-4h-benzo[h]thiochromen-4-one is unique due to the presence of both sulfur and oxygen atoms in its fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
7433-02-5 |
|---|---|
Fórmula molecular |
C13H10OS |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
2,3-dihydrobenzo[h]thiochromen-4-one |
InChI |
InChI=1S/C13H10OS/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6H,7-8H2 |
Clave InChI |
OKEZXNVTIJMUQU-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(C1=O)C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)






![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)

